Molecular Weight and Lipophilicity Shift Relative to the Oxamide Core Scaffold
The target compound exhibits a 275% increase in molecular weight (330.34 vs. 88.07 g/mol) and a 1.3-unit elevation in computed logP (0.6 vs. -0.7) compared to the unsubstituted oxamide core [1][2]. This shift places the compound in a more favorable drug-like property space for passive membrane permeability while retaining significant hydrogen-bonding capacity, differentiating it from simpler oxamide building blocks used in early-stage fragment screening.
| Evidence Dimension | Molecular weight and lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | MW = 330.34 g/mol; XLogP3-AA = 0.6 |
| Comparator Or Baseline | Oxamide (ethanediamide): MW = 88.07 g/mol; XLogP3-AA = -0.7 |
| Quantified Difference | ΔMW = +242.27 g/mol (275% increase); ΔXLogP3-AA = +1.3 units |
| Conditions | Computed properties via PubChem (release 2021.05.07); XLogP3-AA algorithm [1][2] |
Why This Matters
This quantifies why the compound cannot be functionally mimicked by simple oxamide fragments—the benzodioxin and imidazole-propyl groups confer significantly different physicochemical properties that govern solubility, permeability, and target binding.
- [1] PubChem. Compound Summary for CID 7584937, N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-imidazol-1-ylpropyl)oxamide. National Library of Medicine, 2026. View Source
- [2] PubChem. Compound Summary for CID 8408, Oxamide. National Library of Medicine, 2026. View Source
